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molecular formula C5H4N4O4 B1331386 4-Amino-3,5-dinitropyridine CAS No. 31793-29-0

4-Amino-3,5-dinitropyridine

Cat. No. B1331386
M. Wt: 184.11 g/mol
InChI Key: IEUQRKITTGSLJL-UHFFFAOYSA-N
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Patent
US07582634B2

Procedure details

3,5-Dinitro-pyridin-4-ylamine 2 (5.00 g, 27 mmol) was suspended in EtOH (80 ml). The flask was evacuated and then purged with a nitrogen atmosphere. To this flask, Pt/C (500 mg of 10%) was added. The flask was re-evacuated, and then placed under a hydrogen atmosphere (40 psi) on a Parr hydrogenator. It was allowed to shake for 18 hours, and was judged complete by TLC. The platinum catalyst was removed by CELITE filtration, and the solvent was removed by evaporation under a reduced atmosphere to yield the title product 3, a brown solid (3.24 g (97%), 27 mmol). 1H NMR (20): δ 7.51 (s, 2H). MS (ESI-POS): [M+H]+=125.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[N:6][CH:7]=[C:8]([N+:11]([O-])=O)[C:9]=1[NH2:10])([O-])=O>CCO>[N:6]1[CH:7]=[C:8]([NH2:11])[C:9]([NH2:10])=[C:4]([NH2:1])[CH:5]=1

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=NC=C(C1N)[N+](=O)[O-]
Step Two
Name
Quantity
80 mL
Type
solvent
Smiles
CCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The flask was evacuated
CUSTOM
Type
CUSTOM
Details
purged with a nitrogen atmosphere
ADDITION
Type
ADDITION
Details
To this flask, Pt/C (500 mg of 10%) was added
CUSTOM
Type
CUSTOM
Details
The flask was re-evacuated
CUSTOM
Type
CUSTOM
Details
The platinum catalyst was removed by CELITE filtration
CUSTOM
Type
CUSTOM
Details
the solvent was removed by evaporation under a reduced atmosphere

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
N1=CC(=C(C(=C1)N)N)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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